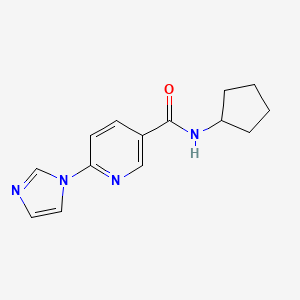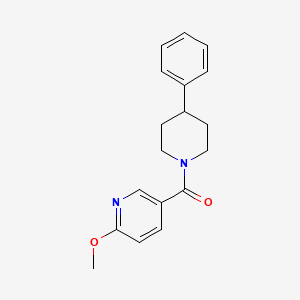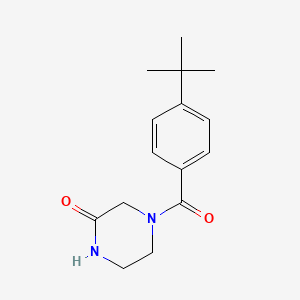![molecular formula C14H18N2O B7470977 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound is known for its unique structure and its ability to interact with a variety of biological targets. In
Mecanismo De Acción
The mechanism of action of 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one is not fully understood. However, it is believed that this compound interacts with a variety of biological targets, including enzymes and receptors, to modulate cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one in lab experiments is its ability to interact with a variety of biological targets, making it a versatile tool for studying cellular signaling pathways. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one. One area of interest is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of interest is the study of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. While much is still unknown about the mechanism of action of this compound, its ability to interact with a variety of biological targets makes it a valuable tool for studying cellular signaling pathways. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a Lewis acid catalyst. This reaction yields the desired product with a yield of approximately 70%. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and cardiovascular disease. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Propiedades
IUPAC Name |
3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-13(17)11-7-3-4-8-12(11)15-14(16)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADACUPPUYPQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC13CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)









